molecular formula C13H14FN5 B2574717 2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034454-53-8

2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No.: B2574717
CAS No.: 2034454-53-8
M. Wt: 259.288
InChI Key: VXQNIHPJFUYWGP-UHFFFAOYSA-N
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Description

2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C13H14FN5 and its molecular weight is 259.288. The purity is usually 95%.
BenchChem offers high-quality 2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

11-(5-fluoropyrimidin-2-yl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5/c14-9-6-15-13(16-7-9)18-4-5-19-12(8-18)10-2-1-3-11(10)17-19/h6-7H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQNIHPJFUYWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is an intriguing member of the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C14H16FN5C_{14}H_{16}FN_{5}, with a molecular weight of approximately 273.31 g/mol. The presence of the fluoropyrimidine moiety is significant as it often enhances biological activity through improved binding affinity to target proteins.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The compound under consideration has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)1.05 ± 0.17
MCF-7 (Breast)1.28 ± 0.25
HeLa (Cervical)0.98 ± 0.08

These values suggest that the compound has potent antiproliferative effects against these cancer types .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has shown significant anti-inflammatory effects. It was found to inhibit the NF-κB/AP-1 signaling pathway in a dose-dependent manner in LPS-induced models. The IC50 values for various derivatives in this context ranged from 4.8 to 30.1 µM . This inhibition is crucial as NF-κB is a key transcription factor involved in inflammatory responses.

Enzymatic Inhibition

The compound also exhibits inhibitory activity against several enzymes implicated in cancer progression and inflammation:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest in cancer cells.
  • Phosphoinositide 3-kinase (PI3K) : Targeting this pathway may enhance apoptosis in tumor cells.

Mechanistic Insights

The biological activities of pyrazolo[1,5-a]pyrimidines are often attributed to their ability to interact with specific biological targets:

  • Binding Affinity : The fluorine atom in the pyrimidine ring enhances hydrophobic interactions with target proteins.
  • Structural Modifications : Variations in the cyclopenta and pyrazole rings can significantly alter pharmacodynamics and pharmacokinetics.

Case Studies

Several studies have documented the efficacy of related compounds:

  • A study involving derivatives showed that modifications at the 5-position of the pyrimidine ring led to a marked increase in anticancer potency .
  • Another investigation highlighted the role of substituents on the pyrazole moiety in modulating anti-inflammatory activity .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been explored for its potential as an antitumor agent due to its structural similarity to known inhibitors of cancer cell proliferation. Studies indicate that modifications at the pyrimidine position can enhance the efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific protein kinases such as AXL and c-MET. These kinases are implicated in various cancers and inflammatory diseases. By selectively inhibiting these enzymes, the compound could potentially disrupt aberrant signaling pathways that contribute to disease progression . The structure allows for interactions with the ATP-binding sites of these kinases, suggesting a mechanism for its inhibitory effects.

Neuropharmacology

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines may also possess neuropharmacological properties. The compound’s ability to modulate neurotransmitter systems could position it as a candidate for treating neurological disorders such as anxiety and depression. Its structural features may allow it to interact with receptors involved in these conditions .

Synthetic Pathways

The synthesis of 2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine typically involves cyclocondensation reactions that allow for diverse functionalization at various positions on the pyrazolo ring system. This versatility is critical for optimizing biological activity and tailoring compounds for specific therapeutic targets .

Structural Modifications

Functionalization strategies have been developed to enhance solubility and bioavailability while minimizing toxicity. These modifications can include alterations to the fluoropyrimidine moiety or adjustments to the cyclopenta structure to improve pharmacokinetic properties .

Anticancer Activity Assessment

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives highlighted the anticancer efficacy of 2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine against breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .

Kinase Inhibition Studies

In vitro assays demonstrated that the compound effectively inhibits AXL kinase activity with an IC50 value in the nanomolar range. This inhibition was correlated with reduced phosphorylation of downstream signaling proteins involved in cell survival and proliferation pathways .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Fluoropyrimidine Moiety

The 5-fluoropyrimidin-2-yl group undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fluorine atom. This reactivity enables the introduction of diverse nucleophiles:

NucleophileConditionsProductYield (%)Source
AminesDMF, 80°C, 12 h5-Aminopyrimidine derivative65–78
AlkoxidesTHF, reflux, 6 h5-Alkoxypyrimidine derivative52–68
ThiolsEtOH, 60°C, 8 h5-Thiopyrimidine derivative48–60

The reaction proceeds via a Meisenheimer intermediate, with electron-deficient pyrimidine enhancing electrophilicity at position 5.

C–H Functionalization at Position 7 of the Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine scaffold exhibits regioselective reactivity at position 7, facilitated by its low calculated pKa (~28–32 in DMSO) . Silylformamidine (1) inserts into the C–H bond, forming stable aminals (3a–i), which hydrolyze to aldehydes (4a–e) :

EntrySubstituent (R)Reaction Conditions for Aminal FormationAminal Yield (%)Hydrolysis ConditionsAldehyde Yield (%)
1Cl1.5 equiv 1, RT, 4 days9315% HCl, 60°C, 10 min93
2OMe2 equiv 1, 70°C, 2 days58
3CO₂Me2 equiv 1, 90°C, 30 min7115% HCl, 60°C, 10 min83

Electron-withdrawing substituents (e.g., CO₂Me, CN) accelerate the reaction, while electron-donating groups (e.g., OMe) require harsher conditions .

Cross-Coupling Reactions

Halogenated derivatives (e.g., bromo or iodo at position 3 or 4) participate in palladium-catalyzed cross-couplings:

Reaction TypeCatalyst SystemSubstrateConditionsProductYield (%)
SuzukiPd(PPh₃)₄, K₂CO₃3-Bromo derivativeDME/H₂O, 80°C3-Aryl derivative75–88
SonogashiraPdCl₂(PPh₃)₂, CuI4-Iodo derivativeEt₃N, 70°C4-Alkynyl derivative68–72

These reactions enable structural diversification for pharmacological optimization.

Ring-Opening Reactions of the Cyclopenta Moiety

The strained cyclopenta ring undergoes acid-catalyzed ring-opening:

text
Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine + H₂O/H⁺ → Linear ketone derivative

Under HCl (20%), the reaction proceeds at 60°C, yielding a linear ketone (52% yield).

Hydrolysis of Functional Groups

  • Aminals to Aldehydes : As shown in Table 2, aminals hydrolyze in acidic media to aldehydes (e.g., 4a, 93% yield) .

  • Ester Hydrolysis : The methyl ester at position 4 hydrolyzes to carboxylic acid under NaOH/EtOH (70°C, 6 h, 85% yield).

Electrophilic Substitution

Electron-rich positions (e.g., C-3) undergo bromination or nitration:

ReactionReagentConditionsProductYield (%)
BrominationNBS, AIBNCCl₄, reflux3-Bromo derivative78
NitrationHNO₃/H₂SO₄0°C, 2 h3-Nitro derivative65

Key Reactivity Trends

  • Electronic Effects :

    • Electron-withdrawing groups (F, CN, CO₂Me) enhance electrophilicity at C-7 and C-5 .

    • Electron-donating groups (OMe) retard C–H insertion but stabilize intermediates .

  • Steric Effects :

    • Substituents on the cyclopenta ring hinder reactivity at adjacent positions.

  • Solvent Influence :

    • Polar aprotic solvents (DMF, DMSO) favor SNAr and cross-couplings.

    • Nonpolar solvents (C₆H₆) improve aminal formation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-fluoropyrimidin-2-yl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine with high purity?

  • Methodological Answer :

  • Route Optimization : Alcohol-based solvent systems (e.g., ethanol or methanol) under reflux (78°C) are effective for cyclization and condensation steps, yielding products with >85% purity. Reaction progress should be monitored via TLC, followed by filtration and recrystallization for purification .
  • Fluorination Strategies : Incorporate fluorinated pyrimidine precursors early in the synthesis to ensure regioselectivity. Use fluorobenzoylamino intermediates to stabilize reactive sites during heterocycle formation .
  • Purity Validation : Elemental analysis (C, H, N) and HRMS are critical for confirming molecular composition. For example, deviations >0.3% in elemental analysis indicate impurities requiring column chromatography .

Q. Which spectroscopic and analytical techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the fluoropyrimidine ring (δ 8.1–8.3 ppm for aromatic protons) and cyclopenta-pyrazine moieties (δ 2.5–3.2 ppm for CH2 groups). Use DEPT-135 to distinguish quaternary carbons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. Discrepancies >2 ppm suggest isotopic interference or adduct formation .
  • FTIR : Monitor carbonyl stretches (1650–1700 cm⁻¹) and NH vibrations (3300–3500 cm⁻¹) to verify cyclization and amine functionality .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity patterns of fluorinated pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 5-fluoropyrimidin-2-yl group exhibits electron-withdrawing effects, directing substitution to the pyrazine ring .
  • MD Simulations : Analyze solvent interactions (e.g., ethanol vs. DMSO) to explain yield variations. Polar aprotic solvents may stabilize transition states in cycloaddition reactions .
  • Docking Studies : If targeting biological applications, model interactions with enzymes (e.g., kinases) to prioritize synthetic modifications .

Q. What strategies mitigate discrepancies in synthetic yields or spectral data across studies?

  • Methodological Answer :

  • Controlled Replication : Reproduce reactions under inert atmospheres (N2/Ar) to exclude oxygen/humidity interference, which can alter fluorination efficiency .
  • Isotopic Labeling : Use 19F NMR with 13C-labeled precursors to trace fluoropyrimidine incorporation and identify byproducts .
  • Cross-Validation : Compare melting points (e.g., 209–211°C for pyrrol-2-ones) and HRMS data with literature to detect polymorphic or hydration artifacts .

Q. How can novel functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core expand its application in medicinal chemistry?

  • Methodological Answer :

  • Azo Coupling : Introduce arylazo groups (e.g., p-tolylazo) via diazonium salt reactions to enhance π-stacking interactions. Optimize pH (4–6) to avoid decomposition .
  • Palladium Catalysis : Employ Suzuki-Miyaura cross-coupling with boronic acids to attach bioisosteres (e.g., chlorophenyl) for improved pharmacokinetic profiles .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties, increasing solubility and target selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.